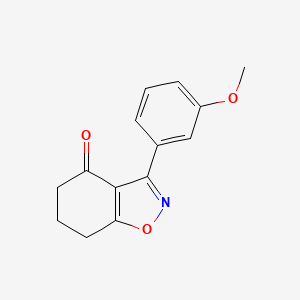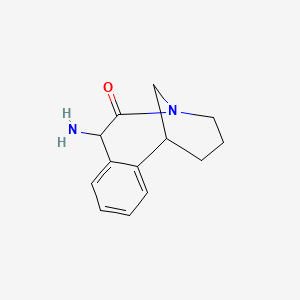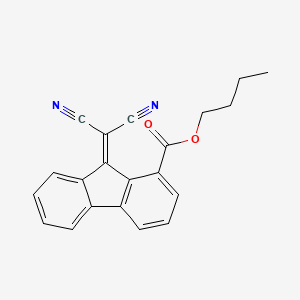![molecular formula C7H11NO5P2 B14252345 {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid CAS No. 344585-75-7](/img/structure/B14252345.png)
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a hydroxyphosphoryl group, and a phosphonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenol with phosphorus oxychloride to introduce the phosphoryl group, followed by hydrolysis to yield the hydroxyphosphoryl derivative. This intermediate is then reacted with a suitable phosphonic acid derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.
科学的研究の応用
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, polymers, and as a catalyst in certain industrial processes.
作用機序
The mechanism by which {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The hydroxyphosphoryl and phosphonic acid groups are particularly important for binding interactions, while the aminophenyl group can participate in additional chemical reactions.
類似化合物との比較
Similar Compounds
Phosphonic acids: Compounds like aminomethylphosphonic acid and hydroxyethylidene diphosphonic acid share similar functional groups but differ in their overall structure and reactivity.
Aminophenyl derivatives: Compounds such as 4-aminophenol and 4-aminobenzoic acid have similar aromatic amine groups but lack the phosphoryl and phosphonic acid functionalities.
Uniqueness
What sets {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid apart is its combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in catalysis.
特性
CAS番号 |
344585-75-7 |
|---|---|
分子式 |
C7H11NO5P2 |
分子量 |
251.11 g/mol |
IUPAC名 |
[(4-aminophenyl)-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C7H11NO5P2/c8-6-1-3-7(4-2-6)14(9,10)5-15(11,12)13/h1-4H,5,8H2,(H,9,10)(H2,11,12,13) |
InChIキー |
FJMOTJVSIZNBEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)P(=O)(CP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)


![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)

![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)




![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
